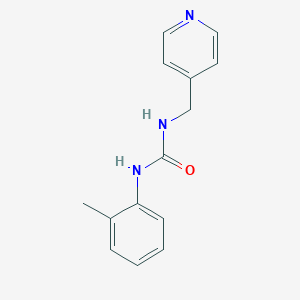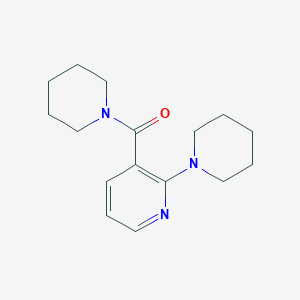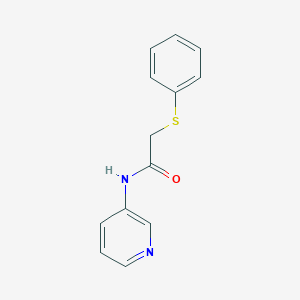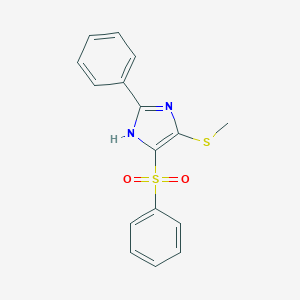
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole, also known as Bzim, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has also been studied for its potential use as a catalyst in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to inhibit the growth of various bacterial and fungal strains by interfering with their cell wall synthesis and membrane integrity. It has also been found to inhibit the replication of various viruses by interfering with their DNA or RNA synthesis.
Biochemical and Physiological Effects:
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has also been found to inhibit the growth of tumor cells by interfering with their cell cycle progression and DNA replication. In addition, 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole in lab experiments is its wide range of biological activities. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties, which makes it a versatile compound for various scientific research applications. However, one of the major limitations of using 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole in lab experiments is its low solubility in water. This may limit its use in certain biological assays and experiments.
Future Directions
There are several future directions for the study of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole. One of the major areas of interest is the development of more efficient synthesis methods for 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole and its derivatives. This may lead to the discovery of new compounds with improved biological activities. Another area of interest is the study of the mechanism of action of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole. This may lead to the discovery of new targets for the development of novel drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole may lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole is a versatile compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Although there are some limitations to its use in lab experiments, the future directions for the study of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole are promising and may lead to the discovery of new compounds and drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole involves the reaction of 4-methylsulfanyl-2-phenyl-1H-imidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole as a white crystalline solid in good yield.
properties
Product Name |
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole |
|---|---|
Molecular Formula |
C16H14N2O2S2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-15-16(22(19,20)13-10-6-3-7-11-13)18-14(17-15)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,18) |
InChI Key |
OQFAORHWMJGDJZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



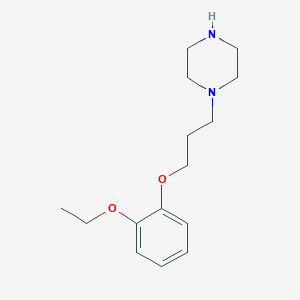
![2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)
![1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)
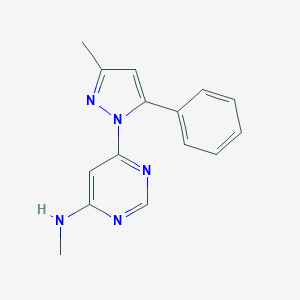
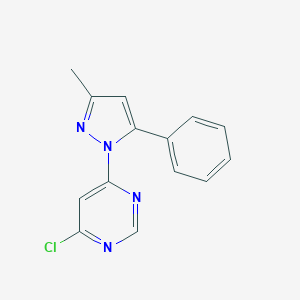
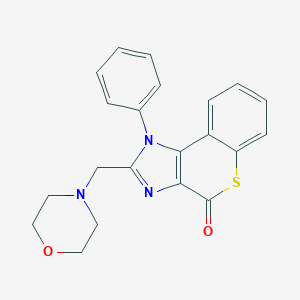
![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)
![Ethyl 2-methyl-1-[[2-(2-methylbenzimidazol-1-yl)acetyl]amino]-5-phenylpyrrole-3-carboxylate](/img/structure/B258844.png)
![2-methyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258847.png)
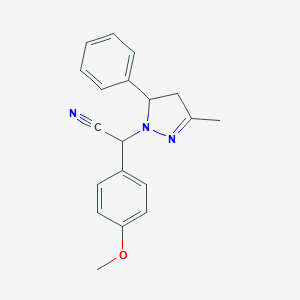
![7-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B258849.png)
